molecular formula C12H10ClNO4 B8268956 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid

6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid

Cat. No.: B8268956
M. Wt: 267.66 g/mol
InChI Key: REACZDAIXIJYKM-UHFFFAOYSA-N
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Description

Chemical Structure: 6-Chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid (CAS: 952799-96-1) is an indole derivative featuring a chlorine substituent at position 6, an ethoxycarbonyl group at position 2, and a carboxylic acid group at position 5 (Figure 1). The molecular formula is C₁₂H₁₀ClNO₄, with a molecular weight of 283.67 g/mol .

Synthesis: This compound is synthesized via acylation of ethyl 5-chloro-1H-indole-2-carboxylate, as described in a procedure yielding intermediates with confirmed purity via CombiFlash chromatography and characterized by NMR and mass spectrometry .

Properties

IUPAC Name

6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-2-18-12(17)10-4-6-3-7(11(15)16)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REACZDAIXIJYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic effects, particularly as an anticancer agent. Research indicates that derivatives of indole compounds, including 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid, exhibit significant antiproliferative activity against various cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that similar indole derivatives possess potent activity against cancer cells:

CompoundCell LineIC50 Value (µM)Reference
3ePanc-129
3eMCF-729
3bLOX-IMVI0.96
ErlotinibPanc-133

These findings suggest that compounds with similar structures may also exhibit comparable efficacy.

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:

  • Esterification : The compound can be transformed into esters, which are useful in further synthetic applications.
  • Friedel-Crafts Reactions : It can participate in metal-free Friedel-Crafts alkylation, expanding its utility in synthetic organic chemistry .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indole derivatives:

Case Study: Anticancer Activity

A study showcased the synthesis of a series of indole derivatives, including those similar to 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid. The results indicated that these compounds effectively inhibited cell proliferation in multiple cancer types, reinforcing their potential as therapeutic agents .

Case Study: Synthesis and Characterization

Research has detailed the synthesis of various indole derivatives using starting materials like 6-chloro-1H-indole-5-carboxylic acid. The characterization of these compounds through techniques such as NMR and IR spectroscopy confirmed their structures and purity, facilitating further biological evaluation .

Mechanism of Action

The mechanism of action of 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid 952799-96-1 Cl (6), COOEt (2), COOH (5) C₁₂H₁₀ClNO₄ 283.67 Synthesized via acylation; NMR δ 9.17 (bs, 1H), 7.98 (s, 1H)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 Cl (7), CH₃ (3), COOH (2) C₁₀H₈ClNO₂ 225.63 Used in R&D no reported melting point
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid 1368490-62-3 Cl (6), OCH₃ (5), CH₃ (3), COOH (2) C₁₁H₁₀ClNO₃ 239.66 High purity (>97%); storage at -20°C
6-Chloro-1H-indole-5-carboxylic acid 251107-41-2 Cl (6), COOH (5) C₉H₆ClNO₂ 195.60 Similarity score 0.96 to target compound; 56 suppliers
Ethyl 5-methoxyindole-2-carboxylate 128717-77-1 OCH₃ (5), COOEt (2) C₁₂H₁₃NO₃ 219.24 Purity >97%; sold by Kanto Reagents

Physicochemical Properties

  • Melting Points : Ethyl 5-chloro-1H-indole-2-carboxylate (precursor to the target compound) has a melting point of 119–121°C , while 1-methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9) melts at 221–223°C . The absence of melting point data for the target compound suggests further characterization is needed.
  • Solubility : Ethoxycarbonyl and carboxylic acid groups enhance polarity, improving solubility in polar solvents like ethyl acetate and DMSO. In contrast, methyl-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit lower solubility due to hydrophobic interactions .

Biological Activity

6-Chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine atom at the 6-position of the indole ring.
  • Ethoxycarbonyl group at the 2-position.
  • Carboxylic acid functionality at the 5-position.

These structural elements contribute to its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated GI50 values indicating potent antiproliferative activity against various cancer cell lines, such as pancreatic (Panc-1) and breast (MCF-7) cancers. The most potent derivatives in similar studies have shown GI50 values as low as 29 nM .
  • Antiviral Activity : Indole derivatives, including those similar to 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid, have been investigated for their ability to inhibit HIV integrase. These compounds can chelate metal ions in the active site of integrase, thereby disrupting viral replication .

The biological activity of 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication. For example, it can act as an integrase inhibitor by binding to the active site and preventing strand transfer .
  • Cell Signaling Modulation : Indole derivatives can modulate signaling pathways that regulate cell growth and apoptosis, contributing to their antiproliferative effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of indole derivatives, providing insights into their therapeutic potential:

StudyFindings
Study AFound that a related indole derivative exhibited a GI50 of 29 nM against Panc-1 cells, outperforming standard treatments like erlotinib .
Study BDemonstrated that indole derivatives significantly inhibited HIV integrase activity with IC50 values ranging from 0.13 to 6.85 μM .
Study CReported on structural optimizations that enhanced binding affinity to integrase, leading to improved antiviral activity .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid?

  • Synthesis typically involves sequential functionalization of the indole scaffold. For example, ethoxycarbonylation at the 2-position can be achieved via esterification of the corresponding carboxylic acid derivative using ethyl chloroformate under basic conditions. Chlorination at the 6-position may utilize electrophilic reagents like N-chlorosuccinimide (NCS) in a controlled environment . Characterization should include NMR, HPLC, and mass spectrometry to confirm regioselectivity and purity.

Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

  • Experimental determination is critical. For melting points, differential scanning calorimetry (DSC) is recommended. Solubility can be assessed in polar (e.g., DMSO, ethanol) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. If data remains unavailable, analogs like 6-chloroindole-5-carboxylic acid derivatives (mp 256–259°C) or ethyl indole-2-carboxylate (mp 232–234°C) provide reference benchmarks .

Q. What safety protocols are essential for handling this compound in the lab?

  • Use NIOSH-approved P95 respirators for particulate protection and EN 166-compliant face shields. Nitrile gloves and lab coats are mandatory to prevent dermal exposure. Engineering controls include fume hoods and proper ventilation to minimize airborne dispersion. Always consult SDS guidelines for similar indole derivatives (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) .

Advanced Research Questions

Q. How do UGT1A1 enzyme kinetics influence the metabolic clearance of this compound?

  • Studies on structurally related indole derivatives (e.g., PF-06409577) reveal that glucuronidation by UGT1A1 follows Michaelis-Menten kinetics. Researchers should measure KM (131–212 μM) and Vmax (107–3834 pmol/min/mg) using recombinant UGT1A1 isoforms and human liver microsomes. Competitive inhibition assays with β-estradiol can validate enzyme specificity .

Q. What experimental strategies resolve contradictions in stability data for indole carboxylic acid derivatives?

  • Perform accelerated stability studies under stress conditions (e.g., heat, light, pH extremes). Use LC-MS to identify degradation products. For example, hydrolysis of the ethoxycarbonyl group may generate free carboxylic acid derivatives, requiring pH-controlled storage (pH 6–8) to mitigate decomposition .

Q. How can researchers optimize reaction phenotyping for this compound’s metabolism?

  • Combine recombinant UGT isoforms (e.g., UGT1A1, UGT1A8) with chemical inhibitors (e.g., atazanavir for UGT1A1). Use relative activity factor (RAF) analysis to extrapolate intrinsic clearance from tissue-specific microsomal data (e.g., liver vs. intestine). Validate with siRNA knockdown in hepatocyte models .

Q. What methodologies are suitable for assessing potential mutagenicity or carcinogenicity?

  • Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells. For in vivo validation, use transgenic rodent models. Note that IARC, NTP, and OSHA have not classified similar indole derivatives (e.g., 5-chloro-1H-indole-3-carboxylic acid) as carcinogens, but species-specific toxicity must be evaluated .

Methodological Notes

  • Data Interpretation : Cross-reference kinetic parameters (e.g., KM, Vmax) with tissue-specific expression levels of UGT isoforms to avoid overestimating metabolic clearance in extrahepatic tissues .
  • Analytical Pitfalls : Acyl glucuronide metabolites (e.g., M1 from PF-06409577) may hydrolyze during sample preparation; stabilize with cold acetonitrile and immediate analysis .

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